4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is a complex organic compound. It appears to contain a benzamide group, which is an organic compound containing a carboxamido substituent attached to a benzene ring . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .
科学的研究の応用
Enzymatic Metabolism and Drug Development
In a study by Hvenegaard et al. (2012), the metabolism of a novel antidepressant was investigated, highlighting the role of various cytochrome P450 enzymes in the oxidative metabolism of related compounds. This research is significant for understanding how similar compounds, including 4-butoxy derivatives, are metabolized in the human body, which is crucial for drug development (Hvenegaard et al., 2012).
Synthesis and Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) focused on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. This research is relevant to the development of compounds like 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide as potential therapeutic agents in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Asymmetric Synthesis in Pharmaceutical Chemistry
The asymmetric synthesis of alpha-branched piperazinylbenzylamines, as discussed by Jiang et al. (2005), offers insights into the methodologies for creating structurally complex and potentially bioactive compounds. Such synthetic strategies could be applied to the synthesis of 4-butoxy derivatives for pharmaceutical applications (Jiang et al., 2005).
Pharmacological Profile for Potential Antipsychotics
Xu et al. (2019) studied benzamide derivatives with dopamine and serotonin receptor properties, exploring their potential as antipsychotics. The findings from this research are valuable for understanding how similar compounds, including 4-butoxy derivatives, might act on neurological pathways, offering potential for psychiatric medication development (Xu et al., 2019).
Receptor-Based Mechanism of Action in HIV Entry Inhibitors
A study by Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of HIV entry inhibitors. Research into the interactions of similar compounds with cellular receptors can inform the development of new therapeutic agents for diseases like HIV (Watson et al., 2005).
Synthesis and Serotonin Receptor Agonism
Research by Sonda et al. (2004) on the synthesis of benzamide derivatives and their role as serotonin receptor agonists provides a framework for understanding the therapeutic potential of similar compounds in gastrointestinal motility and possibly other serotonin-related disorders (Sonda et al., 2004).
Drug Impurity Identification
Kancherla et al. (2018) identified unknown impurities in drug batches, which is vital for ensuring drug safety and efficacy. This kind of analytical research is essential in the development and quality control of drugs, including those related to 4-butoxy derivatives (Kancherla et al., 2018).
作用機序
特性
IUPAC Name |
4-butoxy-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-2-3-14-26-18-6-4-17(5-7-18)20(23)21-15-16-10-12-22(13-11-16)27(24,25)19-8-9-19/h4-7,16,19H,2-3,8-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMUOUHUNLFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。